molecular formula C9H15ClO2S B15329093 Spiro[3.5]nonane-1-sulfonyl chloride

Spiro[3.5]nonane-1-sulfonyl chloride

Cat. No.: B15329093
M. Wt: 222.73 g/mol
InChI Key: AFOYFFZGCQPMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonane-1-sulfonyl chloride is a bicyclic sulfonyl chloride characterized by a spirocyclic framework where two rings (one 3-membered and one 5-membered) share a single atom. The sulfonyl chloride (-SO₂Cl) group at position 1 renders it highly reactive, particularly in nucleophilic substitution reactions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to introduce sulfonamide or sulfonate functionalities . Its molecular formula is C₁₀H₁₇ClO₂S, with a molecular weight of 236.76 g/mol .

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

spiro[3.5]nonane-3-sulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c10-13(11,12)8-4-7-9(8)5-2-1-3-6-9/h8H,1-7H2

InChI Key

AFOYFFZGCQPMGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCC2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonane-1-sulfonyl chloride typically involves the reaction of spiro[3.5]nonane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and requires careful temperature control to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to spiro[3.5]nonane-1-sulfonic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield sulfonic acid derivatives under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by reduction or oxidation reactions

Scientific Research Applications

Spiro[3.5]nonane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the synthesis of novel materials with unique properties, such as spirocyclic polymers and liquid crystals.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable covalent bonds with biological molecules.

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, depending on the specific biological target. The compound’s unique spirocyclic structure also contributes to its ability to interact with multiple molecular targets, enhancing its versatility in various applications.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares Spiro[3.5]nonane-1-sulfonyl chloride with structurally related sulfonyl chlorides and spirocyclic compounds:

Compound Name Identifier/CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound EN300-6499116 C₁₀H₁₇ClO₂S 236.76 Spiro[3.5] backbone; -SO₂Cl at position 1
{spiro[3.5]nonan-5-yl}methanesulfonyl chloride EN300-141933 C₁₀H₁₇ClO₂S 236.76 Methanesulfonyl group on spiro[3.5]nonan-5-yl
1,1-Difluorospiro[2.5]octane-6-sulfonyl chloride EN300-141933 C₈H₁₁ClF₂O₂S 244.52* Spiro[2.5]octane; -SO₂Cl at position 6; difluoro substituents
2-Bromo-6-nitrobenzene-1-sulfonyl chloride - C₆H₃BrClNO₄S 300.52 Aromatic sulfonyl chloride with Br/NO₂ substituents
Spiro[3.5]nonan-1-one 29800-45-1 C₉H₁₄O 138.21 Spiro[3.5] backbone; ketone at position 1

*Calculated based on molecular formula.

Key Observations:
  • Ring Size and Strain: Spiro[3.5]nonane derivatives exhibit greater steric hindrance and ring strain compared to Spiro[2.5]octane analogs due to the larger 5-membered ring. This may reduce electrophilicity at the sulfonyl chloride group compared to smaller spiro systems .
  • Aromatic vs. Aliphatic Sulfonyl Chlorides : 2-Bromo-6-nitrobenzene-1-sulfonyl chloride, an aromatic derivative, demonstrates higher molecular weight and nitro/bromo substituents that activate the sulfonyl chloride for nucleophilic attack, contrasting with the sterically shielded spiro systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.